molecular formula C10H11N3OS2 B2666082 N,N-dimethyl-2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamide CAS No. 503432-70-0

N,N-dimethyl-2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamide

Cat. No.: B2666082
CAS No.: 503432-70-0
M. Wt: 253.34
InChI Key: CAVLAJSEROBMEW-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamide is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamide typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-purity reagents and optimized reaction conditions, are likely applied to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thieno[2,3-d]pyrimidine core to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thieno[2,3-d]pyrimidine ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[2,3-d]pyrimidines.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking endogenous ligands . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamide is unique due to its specific substitution pattern, which can influence its electronic properties and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-13(2)8(14)5-16-10-7-3-4-15-9(7)11-6-12-10/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVLAJSEROBMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NC=NC2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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